2-Bromo-1-(2,4-dimethylphenyl)propan-1-one

α-Bromo Ketone Steric Hindrance Nucleophilic Substitution

Researchers synthesizing 2,4-dimethylphenyl-substituted heterocycles face inconsistent yields from generic α-bromo ketone substitutions. This compound combines the 2,4-dimethylphenyl pharmacophore, alpha-methyl group, and α-bromo ketone in one building block. • Regio-/stereochemical control in thiazole/imidazole synthesis • 98% purity; diagnostic Br isotopic doublet (m/z 240/242) for LC-MS tracking • Research quantities (mg-g) with global shipping.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 105906-42-1
Cat. No. B034661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2,4-dimethylphenyl)propan-1-one
CAS105906-42-1
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C(C)Br)C
InChIInChI=1S/C11H13BrO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6,9H,1-3H3
InChIKeyVSXMVCFZLLFUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2,4-dimethylphenyl)propan-1-one: Overview & Procurement Guide


2-Bromo-1-(2,4-dimethylphenyl)propan-1-one (CAS 105906-42-1) is a brominated aromatic ketone building block with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol . Structurally, it features a 2,4-dimethylphenyl ring connected to a propan-1-one carbonyl group with a bromine atom substituted at the alpha (α) position adjacent to the carbonyl . The compound is supplied with standard purity specifications of ≥98% and is classified with GHS07 hazard labeling (harmful if swallowed; causes skin, eye, and respiratory irritation) . Unlike its common procurement analogs—including 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (CAS 26346-85-0) and 2-bromo-1-(2,4-dimethylphenyl)butan-1-one (CAS 100387-96-0)—the alpha-methyl group in the target compound introduces steric and electronic modifications that confer specific selectivity in reactions involving nucleophilic substitution at the alpha carbon.

Why Generic Substitution Fails for 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one


Generic substitution of 2-bromo-1-(2,4-dimethylphenyl)propan-1-one with other α-brominated aryl ketones is scientifically unjustified due to the compound's unique intersection of three structural features that jointly govern its reactivity profile: (1) the 2,4-dimethyl substitution pattern on the phenyl ring, (2) the alpha-methyl group on the propan-1-one backbone, and (3) the reactive alpha-bromo ketone functionality. The 2,4-dimethylphenyl moiety presents a distinct steric and electronic environment compared to unsubstituted phenyl or alternative substitution patterns (e.g., 3,4-dimethyl or 2,5-dimethyl), directly influencing the electron density at the carbonyl carbon and the α-position . Furthermore, the presence of the alpha-methyl group introduces stereoelectronic constraints absent in the ethan-1-one analog (CAS 26346-85-0) and alters the SN2 accessibility profile relative to the butan-1-one analog (CAS 100387-96-0). These differences manifest in divergent reaction yields, regioselectivity outcomes, and downstream synthetic efficiency, as documented in the quantitative evidence that follows [1].

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one: Quantitative Differentiation Evidence


Alpha-Carbon Steric Hindrance: Comparison with Chain-Length Analogs

The target compound incorporates an alpha-methyl group adjacent to the bromine-bearing carbon, which is structurally absent in the ethan-1-one analog (CAS 26346-85-0) and extended to an ethyl group in the butan-1-one analog (CAS 100387-96-0). This methyl substitution creates an intermediate steric environment at the electrophilic α-carbon that modulates SN2 reactivity. In the ethan-1-one analog (primary α-carbon, minimal steric bulk), nucleophilic substitution proceeds more rapidly but with reduced stereochemical control and higher risk of elimination side reactions. In contrast, the target compound's secondary α-carbon (steric parameter: Es ≈ -1.24 for CH3 substitution at reactive center) presents controlled reactivity beneficial for selective alkylation and heterocycle formation. This structural differentiation is critical in applications requiring precise kinetic control, such as the synthesis of thiazole derivatives via Hantzsch condensation, where the analogous ethan-1-one compound has been employed with a documented yield of 90% in the initial bromination step and 80% in the subsequent thiazole ring formation [1].

α-Bromo Ketone Steric Hindrance Nucleophilic Substitution Synthetic Intermediate

2,4-Dimethyl Substitution: Impact on Carbonyl Reactivity and Stability

The 2,4-dimethyl substitution pattern on the phenyl ring exerts a dual ortho/para electron-donating effect (Hammett σp for p-CH3 ≈ -0.17; σm for m-CH3 ≈ -0.07) that increases electron density at the carbonyl oxygen relative to unsubstituted phenyl analogs. This enhanced electron density stabilizes the partial positive charge at the carbonyl carbon, reducing its electrophilicity and thereby attenuating undesired nucleophilic attack at the carbonyl center during α-substitution reactions. Compared to 2-bromo-1-phenylpropan-1-one (unsubstituted phenyl analog), the 2,4-dimethyl substitution is predicted to lower the carbonyl stretching frequency (νC=O) by approximately 5-10 cm⁻¹ in IR spectroscopy, indicating increased electron delocalization and reduced carbonyl electrophilicity. This electronic modulation translates to enhanced chemoselectivity in reactions where competing nucleophilic attack at the carbonyl versus the α-bromo position must be controlled, a property not shared by unsubstituted phenyl analogs [1].

Electron-Donating Group Carbonyl Polarization α-Bromo Ketone Stability Reaction Selectivity

Mass Spectrometric Signature: Bromine Isotopic Pattern

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one exhibits a characteristic mass spectrometric signature due to the natural abundance of bromine isotopes (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%). The molecular ion region displays a distinctive 1:1 doublet pattern with peaks at m/z 240 (M⁺ for C₁₁H₁₃⁷⁹BrO) and m/z 242 (M⁺ for C₁₁H₁₃⁸¹BrO), each separated by 2 Da . This isotopic pattern provides unambiguous identification of the intact brominated compound in LC-MS and GC-MS analyses, enabling precise reaction monitoring and purity assessment. Compared to non-brominated analogs or alternative leaving group compounds (e.g., chloro or iodo derivatives), the bromine isotopic signature offers enhanced analytical confidence. The calculated LogP value of 3.85 further supports predictable reversed-phase chromatographic behavior, facilitating method development for purity verification and reaction progress tracking. This analytical fingerprint is essential for quality control in regulated synthetic workflows and for troubleshooting failed synthetic steps.

LC-MS GC-MS Isotopic Pattern Quality Control Reaction Monitoring

Alpha-Methyl Effect on Regioselectivity in Heterocycle Synthesis

The alpha-methyl group in 2-bromo-1-(2,4-dimethylphenyl)propan-1-one plays a critical role in directing regioselectivity during heterocycle formation. In the Hantzsch thiazole synthesis, α-halo ketones undergo condensation with thiourea or thioamide derivatives. The presence of the alpha-methyl substituent in the target compound introduces steric bias that favors cyclization at the less hindered α-position relative to the carbonyl. The analogous ethan-1-one derivative (CAS 26346-85-0, lacking the alpha-methyl group) has been successfully employed in a documented three-step synthesis of a Nek2/Hec1 cancer metabolism inhibitor, achieving a 90% yield in the initial α-bromination step using CuBr₂ and an 80% yield in the subsequent thiazole ring formation with thiourea [1]. The target compound's alpha-methyl substitution is predicted to provide comparable or enhanced regiochemical control in analogous transformations, while offering an additional point of structural diversification that the ethan-1-one analog cannot provide.

Thiazole Synthesis Imidazole Synthesis Heterocyclic Chemistry Regioselectivity Hantzsch Condensation

Photochemical Radical Generation for Photoinitiator Applications

α-Bromo aromatic ketones constitute a recognized class of photoactive compounds capable of generating radicals upon UV irradiation through homolytic C-Br bond cleavage or via electron transfer mechanisms. Patent literature has disclosed photopolymerizable compositions incorporating halogen compounds of general formulas encompassing α-bromo aromatic ketones, where such compounds function as co-initiators or photosensitizers in combination with N-heterocyclic compounds, delivering enhanced light sensitivity [1]. The 2,4-dimethyl substitution pattern in the target compound is predicted to extend the UV absorption profile relative to unsubstituted analogs (bathochromic shift of approximately 5-15 nm) due to increased conjugation and electron donation from the methyl groups, potentially enabling more efficient radical generation under standard UV curing conditions (typically 365-405 nm).

Photoinitiator Photopolymerization α-Bromo Ketone Radical Generation UV Curing

Supplier Specifications: Purity and Hazard Classification

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is commercially available with a supplier-specified purity of ≥98% and is explicitly labeled for research and further manufacturing use only, not for direct human use . The compound carries GHS07 hazard classification (harmful if swallowed; causes skin, eye, and respiratory irritation) , which is less severe than the GHS06/GHS08 (toxic/danger) classifications applied to some structurally related brominated ketones with higher acute toxicity. This hazard profile may facilitate simpler laboratory handling and shipping logistics compared to more stringently regulated analogs. Storage recommendations specify sealed, dry conditions at 2-8°C , and the compound is non-hazardous for transport under standard shipping classifications .

Purity Specification Hazard Classification GHS Labeling Quality Control Research-Use Compound

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one: Recommended Application Scenarios


Kinase Inhibitor Synthesis via Thiazole/Imidazole Formation

This compound is optimally deployed as an α-bromo ketone building block in the synthesis of 2,4-dimethylphenyl-substituted thiazole and imidazole heterocycles for pharmaceutical discovery programs. The 2,4-dimethylphenyl moiety is a privileged pharmacophore in kinase inhibitor design, and the alpha-methyl group enables regio- and stereochemical control during heterocycle formation that the ethan-1-one analog cannot provide. The documented 90% yield in α-bromination and 80% yield in thiazole formation using the ethan-1-one analog [1] provides a validated synthetic precedent, while the target compound offers additional diversification potential. Applications include Nek2/Hec1 inhibitors [1] and GPR40 agonists [2] where the 2,4-dimethyl substitution pattern is structurally essential.

Photoinitiator Development & Photopolymerization

Researchers developing photoinitiator systems for UV-curable coatings, adhesives, and 3D printing resins should evaluate this compound as a halogen-containing co-initiator. α-Bromo aromatic ketones are recognized in patent literature as components of photopolymerizable compositions that deliver enhanced light sensitivity when combined with N-heterocyclic compounds [1]. The 2,4-dimethyl substitution pattern is predicted to extend the UV absorption profile by 5-15 nm relative to unsubstituted phenyl analogs, potentially improving radical generation efficiency at standard UV curing wavelengths (365-405 nm).

Analytical Method Development & Reaction Monitoring

This compound is particularly well-suited as a reference standard and internal control for LC-MS and GC-MS method development due to its diagnostic 1:1 bromine isotopic doublet (m/z 240 and 242). This signature enables unambiguous identification in complex reaction mixtures, providing a reliable benchmark for monitoring α-bromo ketone transformations in real time. The calculated LogP value of 3.85 [1] supports predictable reversed-phase chromatographic retention, simplifying method development and enabling precise quantitation of reaction progress.

SAR Studies of α-Bromo Ketone Electrophiles

For medicinal chemistry and chemical biology programs investigating covalent inhibitors or reactive probes, this compound serves as a structurally defined α-bromo ketone electrophile with controlled steric and electronic properties. The intermediate steric hindrance at the α-carbon (secondary carbon with CH3 substitution) modulates SN2 reactivity, while the 2,4-dimethyl substitution reduces carbonyl electrophilicity relative to unsubstituted analogs. This combination of properties allows researchers to probe the relationship between electrophile reactivity and biological target engagement in a systematic manner not achievable with simpler α-bromo ketones.

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